2-[2-(4-Fluorophenoxy)ethylamino]ethanol
Description
2-[2-(4-Fluorophenoxy)ethylamino]ethanol is a secondary amine-containing alkanolamine with a molecular structure comprising:
- Ethanol backbone: Provides hydroxyl (-OH) and amino (-NH-) functional groups.
- Ethylamino chain: A two-carbon spacer between the amine and the phenoxy group.
- 4-Fluorophenoxy group: A para-fluorinated aromatic ring linked via an ether bond.
This compound shares structural motifs with β-amino alcohols, which are pivotal in pharmaceutical, agrochemical, and industrial applications due to their dual functional groups and tunable reactivity .
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNRCFVBOXBMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenoxy)ethylamino]ethanol typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-Fluorophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenoxy)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylaminoethanol Derivatives
2-(Ethylamino)ethanol (EAE, CAS 110-73-6)
- Structure: Simplest analog lacking the fluorophenoxy group.
- Applications : Used in CO₂ absorption (e.g., 0.11–0.2 MWh/ton CO₂ energy consumption in amine scrubbing ), surfactant synthesis, and as a buffering agent .
- Key Differences: The absence of the 4-fluorophenoxy group in EAE reduces steric hindrance and aromatic interactions, enhancing its CO₂ absorption kinetics but limiting target-specific binding in pharmaceuticals .
2-[[4-[2-(2-Chloro-4-Nitrophenyl)diazenyl]phenyl]ethylamino]ethanol (CAS 43042-08-6)
- Structure: Ethylaminoethanol linked to a diazenylphenyl group.
- Applications : Used in dye synthesis and as a chromophore.
- Key Differences: The diazenyl group introduces photoactivity and conjugation-dependent color properties, unlike the non-chromophoric 4-fluorophenoxy group in the target compound .
Fluorophenoxy-Containing Analogs
2-(4-Fluorophenyl)ethanol (CAS 7589-27-7)
- Applications : Intermediate in fragrance and pharmaceutical synthesis.
- Key Differences :
3-{2-[(4-Fluorophenoxy)ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates
- Structure: Ethylaminoethanol backbone with a 4-fluorophenoxy group and additional benzoate ester.
- Applications: Studied for adrenoceptor binding affinity (α₁, α₂, β₁) and cardiovascular activity.
- Key Differences :
Pharmaceutical Derivatives
Hydroxychloroquine (2-[[4-[(7-Chloro-4-Quinolinyl)amino]pentyl]ethylamino]ethanol)
- Structure: Ethylaminoethanol linked to a quinoline ring.
- Applications : Antimalarial and anti-rheumatic drug (ATC: P01BA02).
- Key Differences: The quinoline moiety enables DNA intercalation and lysosomal inhibition, mechanisms absent in the target compound .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Table 2: CO₂ Absorption Efficiency in Aqueous Solutions
Key Research Findings
Steric and Electronic Effects: The 4-fluorophenoxy group in the target compound introduces steric hindrance, reducing CO₂ absorption rates compared to EAE but enhancing selectivity in receptor binding .
Thermodynamic Stability: Fluorinated analogs exhibit higher thermal stability (decomposition >200°C) than non-fluorinated derivatives (decomposition ~180°C) due to strong C-F bonds .
Biological Activity: Ethylaminoethanol derivatives with aromatic groups (e.g., quinoline in hydroxychloroquine) show broader pharmacological profiles than aliphatic variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
